3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6

Beschreibung

BenchChem offers high-quality 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C33H56OSi |

|---|---|

Molekulargewicht |

502.9 g/mol |

IUPAC-Name |

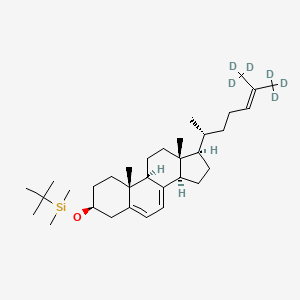

tert-butyl-[[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |

InChI |

InChI=1S/C33H56OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h12,14-15,24,26,28-30H,11,13,16-22H2,1-10H3/t24-,26+,28-,29+,30+,32+,33-/m1/s1/i1D3,2D3 |

InChI-Schlüssel |

WMYHVBGDMMKBLR-UAJCDAAOSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |

Kanonische SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |

Herkunft des Produkts |

United States |

Synthesis and Characterization of 3-O-tert-Butyldimethylsilyl 7-Dehydro Desmosterol-d6: A Critical Intermediate for Isotope-Labeled Sterol Standards

Executive Summary

The quantification of late-stage cholesterol biosynthesis intermediates is critical for diagnosing and understanding metabolic disorders such as Smith-Lemli-Opitz syndrome (SLOS) and desmosterolosis. 7-Dehydrodesmosterol (7-DHD) is a pivotal intermediate in the Bloch pathway, acting as a direct precursor to both desmosterol and 7-dehydrocholesterol (7-DHC). To achieve high-fidelity quantification via ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), stable isotope-labeled internal standards are required.

This technical whitepaper details the rational design and step-by-step synthesis of 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 , the penultimate protected intermediate in the production of 7-DHD-d6[1]. By utilizing an orthogonal protection strategy (PTAD for the B-ring diene and TBS for the C3-hydroxyl), this route ensures high stereochemical fidelity and prevents oxidative degradation during side-chain homologation.

Biological Context & Rationale for Isotopic Labeling

The Role of 7-Dehydrodesmosterol

In the Bloch pathway of cholesterol biosynthesis, 7-DHD is synthesized from zymosterol and serves as a critical junction point. The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond of 7-DHD to yield desmosterol[2]. Impairment of DHCR7 leads to the toxic accumulation of 7-DHC and 7-DHD, a biochemical hallmark of SLOS[3][4].

The Necessity of the d6 Label and TBS Protection

Endogenous sterols present significant matrix interference during LC-MS/MS analysis. The incorporation of a hexadeuterated ( d6 ) isopropylidene group at the side-chain terminus provides a +6 Da mass shift, completely bypassing the M+2 and M+3 natural isotopic overlap of endogenous desmosterol and 7-DHD[5][6].

The synthesis of this d6 side chain requires harsh basic conditions (Wittig olefination). Because the 5,7-diene system is highly susceptible to photo-oxidation and side reactions, and the C3-hydroxyl can interfere with organometallic reagents, the molecule must be heavily protected. The 3-O-tert-Butyldimethylsilyl (TBS) group provides a robust, lipophilic shield that survives both the Wittig reaction and subsequent B-ring deprotection, while being easily cleaved by fluoride sources in the final manufacturing step[7].

Figure 1: Bloch and Kandutsch-Russell pathways highlighting 7-DHD and DHCR7.

Retrosynthetic Strategy & Mechanistic Design

The target molecule, 3-O-TBS 7-dehydro desmosterol-d6, is synthesized via a convergent approach focusing on late-stage side-chain installation.

-

B-Ring Diene Protection : The 5,7-diene is locked into a stable 5,8-urazole cycloadduct via a hetero Diels-Alder reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)[8].

-

Orthogonal C3 Protection : The C3-hydroxyl is protected as a TBS ether, which is stable to the reductive conditions used later to cleave the PTAD adduct[7].

-

Isotopic Side-Chain Elongation : A C24-aldehyde intermediate undergoes a Wittig reaction with a d6 -isopropylidene phosphorane to establish the 24(25) double bond and the deuterated terminal methyls.

-

Deprotection : Reductive cycloreversion of the PTAD adduct restores the 5,7-diene, yielding the target.

Figure 2: Retrosynthetic and forward workflow for 3-O-TBS 7-dehydro desmosterol-d6.

Step-by-Step Experimental Methodologies

Note: All protocols described below are designed as self-validating systems. In-process quality control (QC) checks are integrated to ensure causality and reaction fidelity.

Phase 1: B-Ring Diene Formation and PTAD Protection

Step 1.1: Wohl-Ziegler Bromination and Dehydrobromination

-

Procedure : Dissolve 3β-acetoxychol-5-en-24-oic acid methyl ester in anhydrous hexane/benzene. Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of AIBN. Reflux for 45 minutes. Filter the succinimide byproduct. Concentrate the filtrate and immediately redissolve in xylene containing γ -collidine. Reflux for 90 minutes to drive dehydrobromination.

-

Causality : NBS selectively brominates the allylic C7 position. γ -collidine acts as a non-nucleophilic base, eliminating HBr to form the conjugated 5,7-diene.

-

Self-Validation Checkpoint : UV-Vis spectroscopy of the crude mixture must show characteristic conjugated diene absorption peaks at λmax 271, 282, and 293 nm.

Step 1.2: Diels-Alder Cycloaddition with PTAD

-

Procedure : Dissolve the crude 5,7-diene in anhydrous dichloromethane (CH 2 Cl 2 ) at room temperature. Add a solution of PTAD (1.05 eq) in CH 2 Cl 2 dropwise[8].

-

Causality : The highly reactive azadienophile (PTAD) undergoes a rapid[4+2] cycloaddition with the steroidal diene, shifting the double bonds to form a 6-ene-5,8-urazole adduct, protecting the core from oxidation.

-

Self-Validation Checkpoint : This reaction is visually self-indicating. The deep crimson color of the PTAD reagent dissipates instantly upon reaction. The titration is complete when a faint pink color persists in the flask.

Phase 2: Orthogonal Protection and Aldehyde Formation

Step 2.1: Silylation of the C3-Hydroxyl

-

Procedure : Hydrolyze the C3-acetate using mild K 2 CO 3 in MeOH. After aqueous workup, dissolve the resulting alcohol in anhydrous DMF. Add imidazole (2.5 eq) and tert-Butyldimethylsilyl chloride (TBS-Cl, 1.5 eq). Stir at room temperature for 12 hours.

-

Self-Validation Checkpoint : TLC (Hexane/EtOAc 4:1) will show a distinct non-polar shift. 1 H NMR will confirm the presence of the TBS group via a large singlet at ~0.89 ppm (9H, t-butyl) and ~0.05 ppm (6H, dimethyl).

Step 2.2: Reduction to C24-Aldehyde

-

Procedure : Cool a solution of the C24-methyl ester in anhydrous toluene to -78 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1.1 eq) dropwise. Quench with methanol and Rochelle's salt after 1 hour.

-

Causality : DIBAL-H at cryogenic temperatures selectively reduces the ester to the aldehyde without over-reducing to the primary alcohol.

Phase 3: Isotopic Side-Chain Elongation

Step 3.1: Wittig Olefination

-

Procedure : Suspend d6 -isopropyltriphenylphosphonium iodide in anhydrous THF at 0 °C. Add n-Butyllithium (1.0 eq) dropwise to generate the deep red phosphorane ylide. Cool to -78 °C and add the C24-aldehyde dropwise. Allow to warm to room temperature over 4 hours.

-

Causality : The Wittig reaction constructs the critical 24(25) double bond while simultaneously installing the d6 -labeled terminal methyl groups required for the mass spectrometry internal standard[6][7].

-

Self-Validation Checkpoint : MS analysis of the isolated product will show a +6 Da mass shift compared to the unlabeled analog, confirming complete isotopic incorporation.

Phase 4: PTAD Deprotection (Cycloreversion)

Step 4.1: Reductive Cleavage of the Urazole Adduct

-

Procedure : Dissolve the highly protected intermediate in anhydrous THF. Add Lithium aluminum hydride (LiAlH 4 , 5.0 eq) cautiously at 0 °C. Reflux the mixture for 12 hours. Quench carefully using the Fieser method (water, 15% NaOH, water).

-

Causality : LiAlH 4 reduces the carbonyls of the urazole ring, triggering a cycloreversion that expels the hydrazine byproduct and regenerates the 5,7-diene. The TBS group is highly stable under these reductive conditions.

-

Self-Validation Checkpoint : The return of the UV-Vis triplet ( λmax 271, 282, 293 nm) confirms the restoration of the 5,7-diene system.

Quantitative Data & Analytical Signatures

To ensure batch-to-batch consistency and structural verification, the following analytical parameters must be met for the key intermediates and the final target molecule.

Table 1: Analytical Signatures and In-Process Validation Metrics

| Intermediate / Target | Molecular Formula | Exact Mass | Key MS/MS Transition (m/z) | Diagnostic 1 H NMR Shifts (ppm) |

| 5,7-Diene Precursor | C 27 H 42 O 3 | 414.31 | [M-AcOH+H] + 355.3 | 5.38 (m, 1H, H-7), 5.56 (m, 1H, H-6) |

| PTAD Adduct | C 35 H 47 N 3 O 5 | 589.35 | [M+H] + 590.4 | 6.20 (d, 1H, H-6), 6.35 (d, 1H, H-7) |

| 3-O-TBS PTAD Aldehyde | C 38 H 57 N 3 O 5 Si | 663.41 | [M+H] + 664.4 | 9.75 (t, 1H, CHO), 0.89 (s, 9H, TBS) |

| 3-O-TBS 7-DHD-d6 | C 33 H 50 D 6 OSi | 502.44 | [M+H] + 503.4 | 5.38 (m, 1H), 5.56 (m, 1H), 0.05 (s, 6H) |

Note: The absence of a proton signal at ~1.6-1.7 ppm (corresponding to the terminal isopropylidene methyls) in the 1 H NMR of the final target confirms >99% deuterium incorporation at the C26/C27 positions.

Conclusion

The synthesis of 3-O-tert-Butyldimethylsilyl 7-dehydro desmosterol-d6 represents a highly orchestrated sequence of protection, homologation, and deprotection. By utilizing the PTAD adduct to shield the sensitive 5,7-diene and the TBS group to protect the C3-hydroxyl, researchers can successfully perform aggressive organometallic side-chain elongations without compromising the sterol core. This intermediate is primed for a final, mild fluoride-mediated deprotection (e.g., using TBAF) to yield the free 7-dehydrodesmosterol-d6, providing an indispensable tool for the precise LC-MS/MS quantification of sterol metabolism in clinical and research settings.

References

-

7-Dehydrodesmosterol powder Avanti Polar Lipids . Sigma-Aldrich. 3

-

Cholesterol-impurities | Pharmaffiliates (3-O-tert-Butyldimethylsilyl 7-Dehydro Desmosterol-d6) . Pharmaffiliates. 1

-

Synthesis of 25-Hydroxy-provitamin D 3 by Direct Hydroxylation of Protected 7-Dehydrocholesterol . ACS Publications.8

-

Analysis by liquid chromatography–mass spectrometry of sterols and oxysterols in brain of the newborn Dhcr7Δ3-5/T93M mouse: A model of Smith–Lemli–Opitz syndrome . PMC. 4

-

DHCR7 - 7-dehydrocholesterol reductase - Homo sapiens (Human) | UniProtKB . UniProt. 2

-

(3b,5a,8a)-5,8-[N,N-(4-Phenylurazole)]-3-O-tert-butyldimethylsilyl-6-dehydro-desmostanol-d6 . CLEARSYNTH. 7

-

Desmosterol (D6) ester 99 (TLC) Avanti Lipids . Sigma-Aldrich. 5

-

24-dehydro Cholesterol-d6 (Desmosterol-d6) . Cayman Chem. 6

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. uniprot.org [uniprot.org]

- 3. 7-Dehydrodesmosterol powder Avanti Polar Lipids [sigmaaldrich.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Desmosterol (D6) ester 99 (TLC) Avanti Lipids [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. clearsynth.com [clearsynth.com]

- 8. pubs.acs.org [pubs.acs.org]

Chemical Properties and Analytical Applications of Deuterated Desmosterol Standards in Lipidomics

Introduction: The Mechanistic Imperative for Isotopic Labeling

Desmosterol (cholesta-5,24-dien-3β-ol) is the immediate, penultimate precursor to cholesterol in the Bloch biosynthesis pathway. Its accumulation is a critical biomarker for 24-dehydrocholesterol reductase (DHCR24) deficiency (desmosterolosis) and serves as a highly sensitive indicator of whole-body cholesterol synthesis and macrophage-mediated myelin recycling in neurodegenerative diseases and brain cancers[1].

However, quantifying and tracking desmosterol in biological matrices presents a profound analytical challenge. Endogenous sterols possess extreme structural similarities, often differing by only a single double bond. As a Senior Application Scientist, I emphasize that relying on structural analogs as internal standards introduces unacceptable variance in extraction efficiency and ionization suppression.

The Causality of Deuteration: Deuterated desmosterol standards, specifically desmosterol-d6 , solve this by incorporating six deuterium atoms at the terminal methyl groups (C26 and C27)[2]. This specific labeling strategy is biochemically inert—it preserves the native physicochemical properties, membrane partitioning behavior, and enzymatic recognition of the sterol. Simultaneously, it introduces a +6 Da mass shift for precise Isotope Dilution Mass Spectrometry (IDMS) and shifts the molecular vibrational frequency into the "cell-silent" Raman window for fluorophore-free imaging[3].

Chemical and Physical Properties

Understanding the exact physicochemical properties of your standard is the foundation of a self-validating analytical system. Below is a structured comparison of the two primary deuterated desmosterol standards utilized in lipidomics.

Table 1: Physicochemical Properties of Deuterated Desmosterol Standards

| Property | Desmosterol-d6[2] | Desmosterol-d6 Ester |

| IUPAC / Chemical Name | cholesta-5,24-dien-3β-ol-d6 | 26,26,26,27,27,27-hexadeuteriocholesta-5,24-dien-3β-ol (9Z-octadecenoate) |

| CAS Number | 1246298-67-8 | 2260669-31-4 |

| Molecular Formula | C₂₇H₃₈D₆O | C₄₅H₇₀D₆O₂ |

| Molecular Weight | 390.67 g/mol | 655.12 g/mol |

| Assay Purity | >99% (TLC) | >99% (TLC) |

| Storage Temperature | -20°C (Protect from light/air) | -20°C (Protect from light/air) |

| Physical Form | Powder | Methylene Chloride Solution |

Note on Stability: The 5,24-diene system in desmosterol is highly susceptible to auto-oxidation. Standards must be reconstituted in degassed solvents (e.g., ethanol or chloroform) containing antioxidants like Butylated hydroxytoluene (BHT) and stored under nitrogen or argon to maintain quantitative integrity[4].

Mechanistic Utility in Advanced Analytical Platforms

Isotope Dilution LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), sterols are notoriously difficult to ionize due to the lack of polar functional groups. By utilizing Atmospheric Pressure Chemical Ionization (APCI) in positive mode, desmosterol undergoes an in-source neutral loss of water, generating an [M+H−H2O]+ precursor ion[5].

-

Endogenous Desmosterol: Precursor m/z 367.4 → Product m/z 147.1

-

Desmosterol-d6: Precursor m/z 373.4 → Product m/z 153.1

The +6 Da shift completely isolates the internal standard from the natural isotopic envelope of endogenous desmosterol, ensuring absolute quantification free from cross-talk[5].

Stimulated Raman Scattering (SRS) Microscopy

Traditional lipid tracking relies on bulky fluorophores that fundamentally alter the lipid's molecular weight and membrane behavior. Deuterated desmosterol enables fluorophore-free imaging . The C-D chemical bonds introduced in desmosterol-d6 vibrate at ~2110 cm⁻¹. This frequency sits in the "cell-silent" window, completely separated from the massive endogenous C-H lipid background signal at ~2854 cm⁻¹[3]. This allows researchers to observe the true native pooling of desmosterol in lipid droplets during viral infections (e.g., Hepatitis C) or cancer metabolism[3].

Diagram 1: The Bloch pathway of cholesterol biosynthesis highlighting desmosterol and DHCR24.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the why behind the how.

Protocol 1: High-Throughput LC-MS/MS Quantification of Sterols

Objective: Absolute quantification of tissue/plasma desmosterol using desmosterol-d6.

-

Matrix Spiking (The Causality of Recovery): Aliquot 50 µL of plasma or tissue homogenate. Immediately spike with 10 µL of desmosterol-d6 working internal standard (e.g., 20 µg/mL). Causality: Spiking before any solvent addition ensures the standard undergoes the exact same extraction losses and matrix suppression as the endogenous analyte, validating the final calculated concentration[1].

-

Saponification (Optional but Recommended): Add 500 µL of 0.5 N KOH in methanol. Incubate at 60°C for 20 minutes. Causality: This hydrolyzes sterol esters (like desmosterol ester) into free sterols, allowing for the measurement of total desmosterol pools.

-

Liquid-Liquid Extraction (MTBE Method): Add 1.5 mL of Methyl tert-butyl ether (MTBE) and 0.5 mL of HPLC-grade water. Vortex for 10 minutes and centrifuge at 4,000 x g for 5 minutes. Causality: Unlike traditional chloroform extraction where the lipid layer is at the bottom, MTBE places the lipid-rich organic phase at the top. This prevents the pipette tip from passing through the proteinaceous aqueous interface, drastically reducing mass spectrometer contamination[4].

-

Evaporation & Reconstitution: Transfer the upper MTBE layer to a clean vial and dry completely under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Methanol:Acetonitrile (1:1). Causality: Nitrogen drying displaces oxygen, preventing the oxidative degradation of the diene bonds prior to injection.

-

LC-MS/MS Acquisition: Inject 5 µL onto a Pentafluorophenyl (PFP) column. Causality: PFP stationary phases provide superior shape-selectivity for closely related sterol isomers compared to standard C18 columns, allowing baseline resolution of desmosterol from cholesterol and lathosterol[6]. Monitor the APCI+ MRM transition m/z 373.4 → 153.1 for desmosterol-d6[5].

Diagram 2: Step-by-step LC-MS/MS workflow utilizing desmosterol-d6 for absolute quantification.

Protocol 2: Fluorophore-Free SRS Imaging of Intracellular Sterols

Objective: Visualizing the spatial distribution of desmosterol in living or fixed cells.

-

Cell Culture & Isotope Loading: Culture target cells (e.g., Huh7.5 hepatocytes) in lipid-depleted media. Supplement with 10 µM desmosterol-d6 and 2 µM triparanol. Causality: Triparanol is a pharmacological inhibitor of DHCR24. Co-administering it prevents the rapid enzymatic conversion of your desmosterol-d6 standard into cholesterol-d6, ensuring the Raman signal originates solely from desmosterol pooling[3].

-

Fixation: Wash cells with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Causality: PFA crosslinks proteins to preserve cellular architecture without dissolving neutral lipids, whereas methanol or acetone fixatives would extract the sterols out of the lipid droplets.

-

SRS Microscopy Tuning: Mount the coverslip and place it under the SRS microscope. Tune the pump and Stokes lasers so their frequency difference matches 2110 cm⁻¹. Causality: This specific wavenumber is resonant with the carbon-deuterium (C-D) stretching mode. Because mammalian cells lack naturally occurring C-D bonds, this yields a background-free map of the exogenous desmosterol-d6[3].

Conclusion

Deuterated desmosterol standards represent the gold standard for probing the late-stage Bloch pathway. By leveraging the +6 Da mass shift and the 2110 cm⁻¹ vibrational signature, lipidomic scientists can bypass the limitations of structural analogs and bulky fluorophores. Whether executing high-throughput LC-MS/MS pharmacokinetics or sub-cellular Raman imaging, integrating desmosterol-d6 ensures analytical causality, structural fidelity, and absolute quantitative accuracy.

References

-

Simultaneous Quantification of Lathosterol, Lanosterol and Desmosterol in Human Plasma Using UPLC-Tandem Mass Spectrometry. Medpace Bioanalytical Laboratories. Available at:[Link]

-

Simplified LC-MS Method for Analysis of Sterols in Biological Samples. Molecules / PubMed Central. Available at:[Link]

-

An Improved High-Throughput Lipid Extraction Method for the Analysis of Human Brain Lipids. SciSpace. Available at:[Link]

-

Hepatitis C Virus Selectively Alters the Intracellular Localization of Desmosterol. ACS Chemical Biology / PubMed Central. Available at:[Link]

-

Macrophage-mediated myelin recycling fuels brain cancer malignancy. Cell / PubMed Central. Available at:[Link]

Sources

isotopic purity and stability of 3-O-TBDMS 7-dehydro desmosterol-d6

An In-Depth Technical Guide to the Isotopic Purity and Stability of 3-O-TBDMS 7-dehydro desmosterol-d6

Introduction

3-O-TBDMS 7-dehydro desmosterol-d6 is a high-purity, stable isotope-labeled internal standard essential for the accurate quantification of its unlabeled counterpart, 7-dehydrodesmosterol, in complex biological matrices. Its design incorporates three key features: the 7-dehydrodesmosterol core, a deuterated (d6) side chain for mass differentiation, and a tert-butyldimethylsilyl (TBDMS) protecting group at the 3-hydroxyl position to enhance stability and improve chromatographic behavior. As a deuterated internal standard, its primary role is to mimic the analyte throughout sample extraction, derivatization, and chromatographic separation, ultimately correcting for analytical variability and matrix effects in mass spectrometry-based assays.[1][2][3][4] The reliability of quantitative data is directly contingent on the isotopic purity and chemical stability of this internal standard. This guide provides a comprehensive technical overview of the methodologies and scientific principles underpinning the assessment of these critical quality attributes.

Part 1: Isotopic Purity Assessment

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative analyses.[5][6][7] It is defined by the extent to which the intended deuterium atoms have replaced hydrogen at specific positions within the molecule. For 3-O-TBDMS 7-dehydro desmosterol-d6, this means verifying the incorporation of six deuterium atoms. The presence of significant populations of lesser-deuterated (d0 to d5) or over-labeled species can introduce bias into the measurement.[8] A thorough assessment of isotopic purity involves a multi-pronged analytical approach, primarily relying on high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[5][6][9]

Methodology 1: High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry, offers the mass accuracy and resolution required to distinguish between different isotopologues of 3-O-TBDMS 7-dehydro desmosterol-d6.[10][11] The fundamental principle is to measure the relative abundance of the ion corresponding to the fully deuterated molecule (d6) and compare it to the abundances of other isotopic variants.

-

Sample Preparation: Prepare a dilute solution of 3-O-TBDMS 7-dehydro desmosterol-d6 (e.g., 1 µg/mL) in a high-purity solvent such as acetonitrile or methanol.

-

Chromatographic Separation: Inject the sample onto a UHPLC system coupled to a high-resolution mass spectrometer. A C18 reversed-phase column is typically suitable for separation. The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid to promote ionization.

-

Mass Spectrometric Analysis:

-

Acquire data in full scan mode with high resolution (>60,000).

-

Set the mass range to encompass the expected m/z values of the protonated molecule [M+H]⁺ for the d0 to d6 isotopologues.

-

Utilize a soft ionization technique, such as electrospray ionization (ESI), to minimize in-source fragmentation.

-

-

Data Processing:

-

Extract the ion chromatograms for each of the theoretical m/z values corresponding to the d0 through d6 species.

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural abundance of ¹³C isotopes.

-

-

Calculation of Isotopic Purity:

-

Isotopic Purity (Atom % D) = [ (Sum of deuterated species intensities) / (Total intensities of all isotopic species) ] * 100

-

| Isotopologue | Theoretical m/z | Measured Intensity (Area) | Relative Abundance (%) |

| d0 | X.xxxx | A₀ | (A₀/A_total) * 100 |

| d1 | X.xxxx+1.0063 | A₁ | (A₁/A_total) * 100 |

| d2 | X.xxxx+2.0126 | A₂ | (A₂/A_total) * 100 |

| d3 | X.xxxx+3.0189 | A₃ | (A₃/A_total) * 100 |

| d4 | X.xxxx+4.0252 | A₄ | (A₄/A_total) * 100 |

| d5 | X.xxxx+5.0315 | A₅ | (A₅/A_total) * 100 |

| d6 | X.xxxx+6.0378 | A₆ | (A₆/A_total) * 100 |

| Total | A_total | 100% |

Methodology 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information on the specific sites and extent of deuterium incorporation.[6][12] While ¹H NMR can be used to quantify the small residual proton signals at the deuterated positions, ²H (Deuterium) NMR directly observes the deuterium nuclei, offering a more direct measure of isotopic enrichment.[12][13]

-

Sample Preparation: Dissolve an accurately weighed amount of 3-O-TBDMS 7-dehydro desmosterol-d6 in a high-purity deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Integrate the residual proton signals at the deuterated positions on the side chain.

-

Compare these integrals to the integral of a non-deuterated, well-resolved signal in the molecule (e.g., a specific methyl group proton) to determine the percentage of non-deuterated species.[9]

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Integrate the deuterium signals corresponding to the labeled positions.

-

The relative integrals of the deuterium signals confirm the positions of deuteration.

-

Workflow for Isotopic Purity Assessment

Caption: Workflow for the comprehensive assessment of isotopic purity.

Part 2: Chemical Stability Evaluation

The chemical stability of 3-O-TBDMS 7-dehydro desmosterol-d6 is paramount to ensure its integrity from manufacturing to use. Degradation of the internal standard can lead to a decrease in its concentration, resulting in an overestimation of the target analyte. A robust stability testing program, including forced degradation, long-term, and accelerated studies, is essential to determine the appropriate storage conditions and re-test period.[14][15][16][17]

Potential Degradation Pathways

-

Hydrolysis of the TBDMS Ether: The TBDMS protecting group is susceptible to cleavage under acidic conditions and in the presence of fluoride ions.[18][19] While generally stable to base, prolonged exposure to strong basic conditions can also lead to hydrolysis.[19]

-

Oxidation of the 7-dehydrodesmosterol Core: The conjugated diene system in the B-ring of 7-dehydrodesmosterol is prone to oxidation.[20][21] This can be initiated by exposure to air (auto-oxidation), light, or oxidizing agents.

Methodology: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the molecule to identify potential degradation products and degradation pathways.[22][23][24][25][26]

-

Sample Preparation: Prepare solutions of 3-O-TBDMS 7-dehydro desmosterol-d6 in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid material at 80°C for 72 hours.

-

Photostability: Solution exposed to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV/MS method to separate and identify any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed to evaluate the stability of the material under recommended storage and shipping conditions.[14][15][16][17][27]

-

Storage Conditions:

-

Long-Term: -20°C (recommended storage).

-

Accelerated: 4°C and 25°C/60% RH.

-

-

Testing Schedule:

-

Long-Term: 0, 6, 12, 24, and 36 months.

-

Accelerated: 0, 1, 3, and 6 months.

-

-

Analysis: At each time point, assess the purity of the material by HPLC and confirm its identity and isotopic purity by HRMS.

| Condition | Time Point | Purity by HPLC (%) | Isotopic Purity (d6 %) | Observations |

| Initial | 0 | 99.5 | 99.2 | - |

| -20°C | 12 months | 99.4 | 99.1 | No significant change |

| 4°C | 6 months | 99.0 | 99.1 | Minor decrease in purity |

| 25°C/60% RH | 3 months | 95.2 | 99.0 | Significant degradation observed |

| Acid Stress | 24 hours | 85.1 | 99.0 | TBDMS cleavage observed |

| Oxidative Stress | 24 hours | 92.3 | 99.1 | Formation of oxide products |

Workflow for Chemical Stability Evaluation

Caption: Workflow for evaluating chemical stability.

Conclusion

The utility of 3-O-TBDMS 7-dehydro desmosterol-d6 as an internal standard is fundamentally dependent on its high isotopic purity and chemical stability. A comprehensive quality control program, employing high-resolution mass spectrometry and NMR for isotopic purity assessment, and a thorough stability testing protocol, is crucial for ensuring the reliability of this critical reagent. The data generated from these studies provides the necessary confidence for researchers in drug development and other scientific fields to obtain accurate and reproducible quantitative results. Based on the chemical properties of the molecule, storage at -20°C, protected from light and acidic environments, is recommended to ensure long-term stability.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.

- Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.

- Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual. ACS Publications.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..

- Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry - ACS Publications.

-

tert-Butyldimethylsilyl chloride. Wikipedia. Available at: [Link]

-

Chemical Properties of Vanillin, tert-butyldimethylsilyl ether. Cheméo. Available at: [Link]

-

Chemical Properties of Ethanolamine, tert-butyldimethylsilyl ether. Cheméo. Available at: [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed. Available at: [Link]

-

tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

-

Stability Testing Strategies for Working Standards. BioPharma Consulting Group. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link]

-

(PDF) Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. ResearchGate. Available at: [Link]

-

Deuterated squalene and sterols from modified Saccharomyces cerevisiae. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis. PMC. Available at: [Link]

-

The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry. Available at: [Link]

-

Site-specific synthesis and application of deuterium-labeled sterols. Arkivoc. Available at: [Link]

-

Proposed oxidation mechanisms. A, lathosterol; B, 7-dehydrocholesterol... ResearchGate. Available at: [Link]

-

Stability testing of existing active substances and related finished products. EMA. Available at: [Link]

-

An oxysterol biomarker for 7-dehydrocholesterol oxidation in cell/mouse models for Smith-Lemli-Opitz syndrome. PMC. Available at: [Link]

-

A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Partial biosynthetic pathways of the sterols in MoΔ7SR transgenic yeast and M. alpina 1S-4. ResearchGate. Available at: [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LinkedIn. Available at: [Link]

-

Purification of dinosterol from complex mixtures of sedimentary lipids for hydrogen isotope analysis. Organic Geochemistry. Available at: [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

-

stability testing of new drug substances and products. PMDA. Available at: [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Available at: [Link]

-

(PDF) Purification of dinosterol from complex mixtures of sedimentary lipids for hydrogen isotope analysis. ResearchGate. Available at: [Link]

-

Cholesterol-mediated Degradation of 7-Dehydrocholesterol Reductase Switches the Balance from Cholesterol to Vitamin D Synthesis. PubMed. Available at: [Link]

-

TBDMSCl: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

-

Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. Available at: [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques | Texila Journal [texilajournal.com]

- 3. lcms.cz [lcms.cz]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. almacgroup.com [almacgroup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. pmda.go.jp [pmda.go.jp]

- 17. ema.europa.eu [ema.europa.eu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. acdlabs.com [acdlabs.com]

- 24. ajpsonline.com [ajpsonline.com]

- 25. biopharminternational.com [biopharminternational.com]

- 26. scispace.com [scispace.com]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Analytical Mastery of Cholesterol Biosynthesis: Sourcing and Utilizing 3-O-tert-Butyldimethylsilyl 7-Dehydrodesmosterol-d6

Executive Summary

The accurate quantification of sterol intermediates is the cornerstone of modern clinical lipidomics, particularly when investigating metabolic disorders such as Smith-Lemli-Opitz syndrome (SLOS). SLOS is characterized by a genetic deficiency in 7-dehydrocholesterol reductase (DHCR7), an enzyme responsible for reducing the Δ7 double bond in sterol precursors [1]. Tracking the accumulation of these precursors provides high-resolution insights into the Bloch pathway of cholesterol biosynthesis.

However, native sterol intermediates are notoriously unstable. To overcome this, analytical chemists rely on 3-O-tert-Butyldimethylsilyl 7-dehydrodesmosterol-d6 (3-O-TBDMS-7-DHD-d6). This whitepaper details the commercial sourcing, structural advantages, and analytical handling of this critical internal standard for mass spectrometry (MS).

Mechanistic Context: The Bloch Pathway and SLOS

To understand the necessity of this specific standard, one must examine the metabolic flux of cholesterol biosynthesis. The pathway bifurcates into the Kandutsch-Russell pathway and the Bloch pathway [2]. 7-Dehydrodesmosterol (7-DHD) is the penultimate intermediate in the Bloch pathway.

When DHCR7 is mutated, the conversion of 7-DHD to desmosterol is severely impaired. This metabolic block leads to a pathogenic accumulation of 7-DHD and its highly reactive oxysterol derivatives in neural and hepatic tissues. Quantifying this accumulation requires an internal standard that perfectly mimics the endogenous molecule's ionization and extraction recovery, making the d6-labeled isotopologue strictly necessary to correct for matrix-induced ion suppression.

Metabolic flux of the Bloch pathway illustrating DHCR7-mediated reduction and SLOS accumulation.

Chemical Architecture: The TBDMS Advantage

Native 7-DHD contains a conjugated Δ5,7 diene system that is exquisitely susceptible to free-radical auto-oxidation and UV-induced degradation. If stored as a free sterol, it rapidly degrades into 4α/β-hydroxy-7-DHD oxysterols.

The addition of the tert-Butyldimethylsilyl (TBDMS) ether at the 3β-hydroxyl position provides massive steric hindrance, effectively shielding the sterol core from oxidative attack during long-term storage. Furthermore, for laboratories utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the TBDMS group is highly advantageous: under electron ionization (EI), it predictably loses a tert-butyl radical to yield a highly stable, dominant [M-57]+ fragment, maximizing the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode.

Commercial Landscape: Verified Suppliers

Due to the complex multi-step synthesis required to introduce six deuterium atoms and the TBDMS protecting group without isomerizing the diene core, only a select few specialized chemical suppliers provide this standard globally.

Table 1: Commercial Suppliers of 3-O-TBDMS-7-DHD-d6

| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Primary Application |

| Pharmaffiliates | PA STI 016350 | C33H50D6OSi | 502.92 g/mol | Stable Isotope Reference Standard |

| LGC Standards (TRC) | TRC-A628070 | C33H50D6OSi | 502.92 g/mol | Synthetic Chemistry / Lipidomics |

| Clearsynth | CS-T-99676 | C33H50D6OSi | 502.92 g/mol | Isotope Dilution Mass Spectrometry |

Experimental Workflow: Deprotection and Extraction Protocol

While 3-O-TBDMS-7-DHD-d6 can be analyzed directly via GC-MS, high-throughput clinical lipidomics typically utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This requires the targeted removal of the TBDMS group to yield the free 7-DHD-d6 sterol prior to matrix spiking.

Causality & Rationale

Why use TBAF instead of acid hydrolysis? The Δ5,7 diene system of 7-DHD is highly sensitive to acid-catalyzed isomerization. Tetrabutylammonium fluoride (TBAF) provides a highly nucleophilic fluoride ion that selectively attacks the silicon atom, cleaving the Si-O bond under mild conditions without altering the delicate sterol core.

Step-by-Step Methodology

-

Reconstitution: Dissolve 1.0 mg of 3-O-TBDMS-7-DHD-d6 in 1.0 mL of anhydrous Tetrahydrofuran (THF) to create a 1 mg/mL master stock.

-

Critical Insight: Anhydrous conditions are mandatory; trace moisture will rapidly hydrate and quench the TBAF reagent.

-

-

Deprotection: Transfer 100 µL of the master stock to an amber glass vial. Add 200 µL of 1M TBAF in THF. Purge the vial's headspace with high-purity nitrogen gas and seal tightly. Incubate at 25°C for 2 hours.

-

Critical Insight: Nitrogen purging prevents the formation of oxysterols during the incubation period, as the deprotected sterol immediately becomes vulnerable to atmospheric oxygen.

-

-

Quenching & Extraction: Add 500 µL of LC-MS grade water to quench the fluoride reaction. Introduce 1.0 mL of hexane/ethyl acetate (1:1, v/v). Vortex vigorously for 60 seconds, then centrifuge at 3,000 x g for 5 minutes to achieve clean phase separation.

-

Recovery: Carefully aspirate the upper organic layer (containing the free 7-DHD-d6) and transfer to a new amber vial. Evaporate to dryness under a gentle stream of nitrogen.

-

Self-Validation (QC Step): Reconstitute the pellet in 100 µL of methanol. Run a 1 µL aliquot via a rapid LC-MS full-scan to confirm the complete disappearance of the TBDMS-protected precursor (m/z 503) and the appearance of the free sterol. This ensures the protocol is a self-validating system before committing the standard to precious biological samples.

Mass Spectrometry Parameters

For quantitative accuracy, the mass spectrometer must be tuned to the specific ionization behavior of the sterol. Free sterols ionize poorly in standard Electrospray Ionization (ESI), making Atmospheric Pressure Chemical Ionization (APCI) the preferred method, where the molecule readily loses water to form a stable carbocation.

Table 2: Optimized MS/MS Transitions for 7-DHD Analysis

| Analyte State | Ionization Mode | Precursor Ion (m/z) | Target Fragment | Application |

| 3-O-TBDMS-7-DHD (Unlabeled) | GC-EI (SIM) | 440.0 [M-57]+ | N/A (SIM) | Direct GC-MS |

| 3-O-TBDMS-7-DHD-d6 (Labeled) | GC-EI (SIM) | 446.0 [M-57]+ | N/A (SIM) | Direct GC-MS |

| Free 7-DHD (Unlabeled) | LC-APCI+ | 365.3[M+H-H2O]+ | 147.1 / 161.1 | LC-MS/MS |

| Free 7-DHD-d6 (Labeled) | LC-APCI+ | 371.3 [M+H-H2O]+ | 147.1 / 161.1 | LC-MS/MS |

References

-

Title: 7-Dehydrocholesterol–dependent proteolysis of HMG-CoA reductase suppresses sterol biosynthesis in a mouse model of Smith-Lemli-Opitz/RSH syndrome Source: Journal of Clinical Investigation URL: [Link]

-

Title: Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways Source: eLife URL: [Link]

-

Title: 3-O-tert-Butyldimethylsilyl 7-Dehydro Desmosterol-d6 (Catalogue No. PA STI 016350) Source: Pharmaffiliates URL: [Link]

3-O-TBDMS 7-Dehydro Desmosterol-d6: Technical Guide & Certificate of Analysis for Advanced Sterolomics

Executive Summary & Mechanistic Rationale

In the realm of targeted metabolomics, the accurate quantification of late-stage cholesterol biosynthesis intermediates is paramount for understanding metabolic disorders and evaluating targeted therapeutics. 7-Dehydrodesmosterol (7-DHD) is a critical intermediate in the Bloch pathway of cholesterol biosynthesis, where it is acted upon by the enzyme 7-dehydrocholesterol reductase (DHCR7) [[1]](). Mutations in the DHCR7 gene lead to Smith-Lemli-Opitz syndrome (SLOS), making 7-DHD and its derivatives vital diagnostic biomarkers 1.

To achieve absolute quantification via Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards (SIL-IS) are required to correct for matrix effects, extraction losses, and ionization variability 2. 3-O-TBDMS 7-dehydro desmosterol-d6 represents a highly specialized tier of SIL-IS. As a pre-derivatized standard, it serves a dual purpose: it acts as a critical synthetic intermediate for generating underivatized 7-DHD-d6 3, and more importantly, it functions as a post-extraction internal standard to explicitly isolate and quantify derivatization efficiency in GC-MS workflows.

PART 1: Certificate of Analysis (CoA) Core Specifications

The following table summarizes the quantitative chemical properties and analytical specifications of the standard, ensuring lot-to-lot reproducibility for quantitative bioanalysis.

| Parameter | Specification | Analytical Method |

| Product Name | 3-O-tert-Butyldimethylsilyl 7-Dehydro Desmosterol-d6 | N/A |

| Synonyms | 3-O-TBDMS-cholesta-5,7,24-trien-3β-ol-d6 | N/A |

| Molecular Formula | C33H50D6OSi | High-Resolution Mass Spectrometry |

| Molecular Weight | 502.92 g/mol | High-Resolution Mass Spectrometry |

| Isotopic Purity | >99% deuterium incorporation | GC-MS (Isotope Ratio Analysis) |

| Chemical Purity | >98% | GC-FID / HPLC-UV |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Chloroform, Methanol, Hexane | Visual Inspection |

| Storage Conditions | -20°C, protect from light and moisture | N/A |

PART 2: Biochemical Context & Pathway Visualization

Understanding the biological origin of 7-DHD is essential for assay design. In the Bloch pathway, zymosterol is sequentially converted through intermediate dienes to 7-dehydrodesmosterol. DHCR7 then reduces the C7-C8 double bond to form desmosterol, which is finally reduced by DHCR24 to yield cholesterol.

Late-stage Bloch pathway of cholesterol biosynthesis highlighting 7-dehydrodesmosterol.

PART 3: Mechanistic Rationale for TBDMS Derivatization

From an applied sterolomics perspective, the choice of derivatization agent dictates the sensitivity of the assay. While trimethylsilyl (TMS) derivatives are ubiquitous, they are highly susceptible to moisture-induced hydrolysis.

Causality of TBDMS Selection: Tert-butyldimethylsilyl (TBDMS) derivatization introduces significant steric hindrance around the silyl ether bond, drastically increasing thermal and hydrolytic stability [[4]](). Furthermore, under electron ionization (EI), TBDMS-sterols predictably cleave the massive tert-butyl group, yielding a highly abundant [M-57]+ fragment ion [[4]](). This dominant ion concentrates the ion current, vastly improving the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode compared to the highly fragmented spectra of TMS derivatives.

PART 4: Self-Validating GC-MS Analytical Workflow

To ensure absolute trustworthiness, the following experimental protocol utilizes 3-O-TBDMS 7-DHD-d6 as a post-derivatization spike . By comparing its signal against an underivatized pre-extraction SIL-IS (e.g., Cholesterol-d7), the analyst creates a self-validating system that mathematically decouples liquid-liquid extraction (LLE) recovery from derivatization efficiency.

Self-validating GC-MS workflow utilizing post-derivatization SIL-IS spiking.

Step-by-Step Methodology:

-

Primary Spiking & Saponification : Aliquot 100 µL of biological sample (e.g., plasma or cell lysate). Spike with 10 µL of a pre-extraction internal standard (e.g., underivatized Cholesterol-d7, 1 µg/mL). Add 1 mL of ethanolic KOH (1 M) and incubate at 60°C for 1 hour to hydrolyze esterified sterols.

-

Liquid-Liquid Extraction (LLE) : Add 1 mL of HPLC-grade hexane and 0.5 mL of LC-MS grade water. Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic (hexane) layer to a clean glass vial. Repeat the extraction twice and pool the organic layers.

-

Evaporation : Evaporate the pooled hexane extract to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

-

Derivatization : Reconstitute the dried residue in 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) containing 1% tert-butyldimethylchlorosilane (TBDMCS), and 50 µL of anhydrous pyridine. Incubate at 60°C for 60 minutes to ensure complete conversion of sterols to their TBDMS ethers 4.

-

Post-Derivatization Spiking (Validation Step) : Allow the reaction vial to cool to room temperature. Spike the mixture with 10 µL of 3-O-TBDMS 7-Dehydro Desmosterol-d6 (1 µg/mL in anhydrous hexane).

-

GC-MS/MS Analysis : Inject 1 µL into the GC-MS system operating in Electron Ionization (EI) mode. Monitor the[M-57]+ ions for the endogenous analytes, the pre-extraction IS, and the post-derivatization 3-O-TBDMS 7-DHD-d6.

Quality Control & System Validation Logic

The inclusion of a pre-derivatized standard transforms the assay into a self-diagnosing system. If the absolute peak area of the pre-extraction IS drops across an analytical batch, the analyst must determine the root cause. Because 3-O-TBDMS 7-DHD-d6 is already derivatized, its signal is completely independent of the MTBSTFA reaction efficiency:

-

Scenario A (Extraction Failure): Low pre-extraction IS signal, but normal 3-O-TBDMS 7-DHD-d6 signal. The failure occurred during LLE recovery.

-

Scenario B (Ion Suppression): Both signals are proportionately low. The failure is matrix-induced ion suppression in the MS source 2.

-

Scenario C (Derivatization Failure): Pre-extraction IS signal is nearly absent, but 3-O-TBDMS 7-DHD-d6 is normal. The MTBSTFA reagent has likely degraded due to moisture exposure.

References

- Title: 3-O-tert-Butyldimethylsilyl 7-Dehydro Desmosterol-d6 Specifications Source: CymitQuimica / TRC URL

- Source: PubMed Central (NIH)

- Source: Elsevier B.V.

- Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-O-tert-Butyldimethylsilyl 7-Dehydro Desmosterol-d6 [cymitquimica.com]

- 4. raw.githubusercontent.com [raw.githubusercontent.com]

An In-depth Technical Guide to the Structure Elucidation of Silylated 7-Dehydrodesmosterol

This guide provides a comprehensive walkthrough for the structural elucidation of 7-dehydrodesmosterol, a key intermediate in cholesterol biosynthesis.[1][2] We will explore the critical preparatory step of silylation and the subsequent application of mass spectrometry and nuclear magnetic resonance spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for sterol analysis. Our focus is not merely on the procedural steps but on the underlying scientific rationale that governs each experimental choice, ensuring a self-validating and reliable analytical workflow.

Preamble: The Analytical Challenge of Sterols and the Imperative of Silylation

7-Dehydrodesmosterol (cholesta-5,7,24-trien-3β-ol) is a C27 sterol characterized by a tetracyclic cyclopentanoperhydrophenanthrene ring system and a C8 side chain.[3][4][5] Its structure features three double bonds, located at C-5, C-7, and C-24, and a hydroxyl group at the 3β position. Direct analysis of such sterols, particularly via gas chromatography (GC), is often hindered by their low volatility and susceptibility to thermal degradation within the GC inlet and column.

To overcome these challenges, derivatization of the polar hydroxyl group is essential. Silylation, the process of replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is the most common and effective strategy.[6][7] This conversion to a TMS ether drastically increases the molecule's volatility and thermal stability, making it amenable to GC-based analysis.[8][9] Furthermore, the resulting TMS derivative yields highly characteristic and interpretable fragmentation patterns in mass spectrometry, which are foundational to its structural identification.[10]

Part 1: Foundational Chemistry: The Silylation of 7-Dehydrodesmosterol

The cornerstone of reliable GC-MS analysis for sterols is a complete and clean derivatization. The 3β-hydroxyl group of 7-dehydrodesmosterol is converted into a non-polar trimethylsilyl (TMS) ether, which is more volatile and less prone to adsorption on the chromatographic column.

Causality of Reagent Choice

The selection of silylating agents is critical. A combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst, typically Trimethylchlorosilane (TMCS), is highly effective. BSTFA is a powerful silyl donor, and TMCS acts as a catalyst that enhances its reactivity, ensuring a complete derivatization even with sterically hindered hydroxyl groups.[9] Pyridine is often used as the reaction solvent as it acts as a base to neutralize the acidic byproducts of the reaction.

Experimental Protocol: Trimethylsilylation of Sterol Samples

This protocol outlines a robust method for the preparation of TMS-ether derivatives suitable for GC-MS analysis.

-

Sample Preparation : Aliquot the dried lipid extract containing 7-dehydrodesmosterol into a 2 mL glass autosampler vial with a PTFE-lined cap. It is crucial to ensure the sample is completely anhydrous, as moisture will preferentially react with the silylating reagents.

-

Reagent Addition : To the dried sample, add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA with 1% TMCS.

-

Reaction Incubation : Securely cap the vial and vortex briefly to ensure thorough mixing. Incubate the reaction mixture in a heating block or oven at 60-70°C for 60 minutes.[9]

-

Cooling and Analysis : After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Part 2: Elucidation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for sterol analysis, offering a powerful combination of high-resolution chromatographic separation and mass-based identification.[3][11]

The GC-MS Analytical Workflow

The process involves injecting the derivatized sample into the GC, where individual compounds are separated based on their boiling points and interaction with the stationary phase of the column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, creating a unique mass spectrum.

1. Gas Chromatography (GC) Parameters:

-

Column: A low-polarity capillary column, such as one with a 5% phenyl-95% methyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal for separating sterol TMS ethers.[12]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Temperature Program: A temperature gradient is employed, starting at a lower temperature (~180°C) and ramping up to a final temperature of ~300°C to ensure the elution of all sterols.

-

Retention Time: The retention time (RT) of the 7-dehydrodesmosterol-TMS ether is a key identifier. Comparing the RT to an authentic standard provides the first layer of confirmation.

2. Mass Spectrometry (MS) and Spectral Interpretation: The electron ionization (EI) mass spectrum provides a fragmentation "fingerprint" that is crucial for structure elucidation. For 7-dehydrodesmosterol-TMS, specific ions are expected.

-

Molecular Ion ([M]⁺•): The molecular weight of the TMS ether is 454.8 g/mol . A distinct molecular ion peak should be observed at m/z 454.[13] This confirms the mass of the intact derivatized molecule.

-

Key Fragment Ions: The fragmentation of the molecular ion provides the structural details. The conjugated diene system in the B-ring of 7-dehydrodesmosterol significantly influences its fragmentation pattern.

| m/z (mass-to-charge) | Proposed Fragment Identity | Significance and Rationale |

| 454 | [M]⁺• | The molecular ion of the 7-dehydrodesmosterol-TMS ether. Its presence is critical for confirming the molecular weight. |

| 439 | [M - 15]⁺ | Loss of a methyl group (•CH₃), a common fragmentation from the TMS group. |

| 364 | [M - 90]⁺ | Neutral loss of trimethylsilanol ((CH₃)₃SiOH). This is a hallmark fragmentation for TMS ethers of sterols.[10] |

| 349 | [M - 90 - 15]⁺ | Subsequent loss of a methyl group after the loss of trimethylsilanol. |

| 325 | [M - Side Chain]⁺ | Cleavage of the C17-C20 bond, resulting in the loss of the entire side chain (129 amu). This ion is indicative of the sterol nucleus with the TMS ether intact. |

| 129 | C₈H₁₇Si⁺ | While a prominent ion for many Δ⁵-sterol TMS ethers, its intensity may vary for Δ⁵,⁷-sterols due to alternative fragmentation pathways.[10][14] |

Part 3: Definitive Confirmation with Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS provides powerful evidence for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structure elucidation.[15] NMR provides detailed information about the carbon-hydrogen framework, confirming atom connectivity and stereochemistry. For NMR analysis, the underivatized, purified 7-dehydrodesmosterol is used.

¹H and ¹³C NMR: Assigning the Core Structure

The chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the local electronic environment of each nucleus. The presence of the three double bonds in 7-dehydrodesmosterol results in characteristic signals in the olefinic region of the spectra.

| Nucleus | Key Protons/Carbons | Approximate Chemical Shift (δ) in CDCl₃ | Structural Significance |

| ¹H NMR | H-6, H-7 | 5.4 - 5.6 ppm | Olefinic protons of the conjugated diene in the B-ring. Their coupling pattern confirms their adjacency. |

| H-24 | ~5.1 ppm | Olefinic proton on the side chain double bond. | |

| H-3 | ~3.6 ppm | Carbinol proton; its multiplicity indicates the number of adjacent protons. | |

| H-18, H-19 | ~0.65 ppm, ~0.95 ppm | Angular methyl group protons, which are sharp singlets and characteristic for the sterol nucleus.[15] | |

| ¹³C NMR | C-5, C-7, C-24, C-25 | 120 - 142 ppm | Olefinic carbons. The specific shifts for C-5, C-6, C-7, and C-8 confirm the Δ⁵,⁷-diene system.[16] |

| C-3 | ~71 ppm | Carbon bearing the hydroxyl group. |

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the full structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems through the molecule, for example, confirming the H-6 to H-7 connection.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing an unambiguous assignment of protonated carbons.[17]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structure elucidation. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of different spin systems and the definitive placement of non-protonated (quaternary) carbons, such as C-10 and C-13, by observing correlations from the angular methyl protons (H-19 and H-18).[15]

Conclusion: An Integrated Analytical Strategy

References

-

Brooks, C. J. W., Horning, E. C., & Young, J. S. (1968). Characterization of sterols by gas chromatography-mass spectrometry of the trimethylsilyl ethers. Lipids, 3(5), 391-402. [Link]

-

Xu, L., & Porter, F. D. (2004). An updated look at the analysis of unsaturated C27 sterols by gas chromatography and mass spectrometry. Journal of lipid research, 45(8), 1533–1543. [Link]

-

Ghosh, A. (2020). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. In Lipidomics (pp. 165-179). Humana, New York, NY. [Link]

-

Ghosh, A. (2020). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. Request PDF. [Link]

-

Charbonnier, F., Grondin, C., & Lefrançois, L. (1999). Characterization by Gas Chromatography/Mass Spectrometry of Sterols in Saccharomyces cerevisiae during Autolysis. Journal of Agricultural and Food Chemistry, 47(12), 5199-5204. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 440558, 7-Dehydrodesmosterol. Retrieved from [Link].

-

Cimini, S., et al. (2022). Fragmentation Behavior of Animal/Fungal Sterols and Stanols Unveiled by High-Resolution Tandem Mass Spectrometry. Metabolites, 12(9), 834. [Link]

-

Diekman, J., & Djerassi, C. (1967). Mass spectrometry in structural and stereochemical problems. CXXV. Mass spectrometry of some steroid trimethylsilyl esters. The Journal of Organic Chemistry, 32(4), 1005-1012. [Link]

-

Alamy. (n.d.). 3D image of 7-Dehydrodesmosterol skeletal formula. Retrieved from [Link]

-

Giera, M., et al. (2019). A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis. Nature protocols, 14(9), 2699-2721. [Link]

-

ResearchGate. (n.d.). Chemical structure of selected 7-dehydrocholesterol reductase (DHCR7) inhibitors. Retrieved from [Link]

-

Brooks, C. J. W., Keates, R. A. B., & Tokes, L. (1973). The use of trimethylsilyl ethers in the characterization of natural sterols and steroid diols by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 296(2), 431-445. [Link]

-

Sakouhi, F., et al. (2009). Retention time and mass spectrometric data for trimethylsilyl derivatives of sterols identified by GC-MS. ResearchGate. [Link]

-

Koellensperger, G., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules, 24(18), 3323. [Link]

-

Wikipedia. (2023). 7-Dehydrodesmosterol. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 7,8-Didehydrodesmosterol (FDB012781). Retrieved from [Link]

-

Knights, B. A. (1967). Identification of Plant Sterols Using Combined GLC/Mass Spectrometry. Journal of Gas Chromatography, 5(6), 273-282. [Link]

-

Wu, J., & Hu, R. (2008). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies. [Link]

-

ResearchGate. (n.d.). Identification of sterol products. Retrieved from [Link]

-

Giera, M. (2019). Method development for the analysis of steroids, steroid acids and sterol sulfates in biological samples. Thesis. [Link]

-

Wiley-VCH. (n.d.). 7-Dehydrocholesterol Spectra. SpectraBase. Retrieved from [Link]

-

Koellensperger, G., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. ResearchGate. [Link]

-

ResearchGate. (n.d.). The chemical structure of the main sterols, their oxidation products and TMS derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). EI Mass spectrum of the TMS derivatives of (a) 7‐dehydrocholesterol. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts of the silanol group in the ¹H NMR spectrum. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 7-Dehydrocholesterol - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

LIPID MAPS. (n.d.). Structure Database - 7-dehydro-desmosterol. Retrieved from [Link]

-

HARVEST (uSask). (n.d.). MASS SPECTROMETRIC ANALYSIS OF PHYTOSTEROLS AND TOCOPHEROLS IN PLANT OILS. Retrieved from [Link]

-

Cimini, S., et al. (2021). APCI‐Multistage Mass Spectrometry Following Liquid Chromatography for Selected 4‐Desmethyl‐Sterols and Their Deuterium‐Labelled Analogues Unveils Characteristic Fragmentation Routes for Cholesterol and Phytosterols Identification. Molecules, 26(7), 2005. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts of monoene free sterols. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-dehydrodesmosterol (C27H42O). Retrieved from [Link]

-

Xu, L., et al. (2012). Oxysterols from Free Radical Chain Oxidation of 7-Dehydrocholesterol: Product and Mechanistic Studies. Journal of the American Chemical Society, 134(31), 13054-13063. [Link]

-

Royal Society of Chemistry. (2014). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions, 43(15), 5773-5781. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Pikuleva, I. A., et al. (2014). Conversion of 7-Dehydrocholesterol to 7-Ketocholesterol Is Catalyzed by Human Cytochrome P450 7A1 and Occurs by Direct Oxidation without an Epoxide Intermediate. Journal of Biological Chemistry, 289(13), 9223-9235. [Link]

-

RCSB PDB. (n.d.). AF_AFA0A024R5F7F1: Computed structure model of 7-dehydrocholesterol reductase isoform 1. Retrieved from [Link]

Sources

- 1. 7-Dehydrodesmosterol - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 7,8-Didehydrodesmosterol (FDB012781) - FooDB [foodb.ca]

- 3. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Dehydrodesmosterol | C27H42O | CID 440558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. idc-online.com [idc-online.com]

- 10. Characterization of sterols by gas chromatography-mass spectrometry of the trimethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An updated look at the analysis of unsaturated C27 sterols by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. 7-Dehydrocholesterol(434-16-2) 13C NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

physical characteristics of deuterated cholesterol precursors

An In-depth Technical Guide to the Physical Characteristics of Deuterated Cholesterol Precursors

Authored by: A Senior Application Scientist

Introduction: The Significance of Isotopic Weight in Unraveling Metabolic Pathways

In the intricate landscape of drug development and metabolic research, understanding the precise flux and transformation of biomolecules is paramount. Cholesterol biosynthesis, a fundamental and highly regulated pathway, presents a formidable analytical challenge due to the structural similarity of its numerous intermediates. The strategic substitution of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D), in cholesterol precursors provides a powerful tool to overcome these challenges. This substitution, while chemically subtle, imparts distinct physical characteristics to the molecule that can be exploited for highly sensitive and specific analysis.[1][2]

Deuterated compounds are not merely heavier analogues; their altered mass influences fundamental molecular properties, from vibrational energies to intermolecular interactions.[3][4] This guide provides an in-depth exploration of the core . It is designed for researchers, scientists, and drug development professionals who utilize these essential molecules as internal standards for quantitative mass spectrometry, as tracers in metabolic flux analysis, or as probes in biophysical studies of membranes.[1][5][6][7] We will delve into the causality behind these physical differences and provide field-proven methodologies for their characterization and application.

The Foundational Shift: Molecular Weight and Mass Spectrometry

The most immediate consequence of deuterium substitution is an increase in molecular weight. Each hydrogen atom (atomic mass ≈ 1.008 Da) replaced by a deuterium atom (atomic mass ≈ 2.014 Da) adds approximately 1.006 Da to the molecule's mass.[8] This mass shift is the cornerstone of their use as internal standards in mass spectrometry (MS).

Causality and Application: In quantitative MS-based lipidomics, an ideal internal standard should behave identically to the analyte of interest during sample extraction, chromatographic separation, and ionization, but be distinguishable by the mass spectrometer.[5] Deuterated standards are considered the "gold standard" because their chemical identity to the endogenous analyte ensures they co-elute and experience nearly identical matrix effects (ionization suppression or enhancement).[5] The mass difference allows the instrument to detect and quantify the analyte and the standard simultaneously, with the standard's signal used to correct for analytical variability.[1][5]

Experimental Protocol: Quantification of a Cholesterol Precursor using a Deuterated Internal Standard via LC-MS/MS

This protocol outlines a general workflow for the robust quantification of a cholesterol precursor (e.g., Lanosterol) in a biological matrix.

-

Sample Preparation & Spiking:

-

To a 250 µL serum sample in a glass tube, add a known concentration of the deuterated internal standard (e.g., Lanosterol-d7). The amount should be chosen to be within the linear range of the assay.

-

Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 3000 x g for 10 minutes to pellet the protein precipitate.

-

Carefully transfer the supernatant (the lipid-containing organic phase) to a new glass tube.

-

Dry the extract under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid film in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B) for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[5][6]

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.[5][6]

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 5 mM ammonium acetate and 0.1% formic acid.[5]

-

Gradient: Start at 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate at 50% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.[5]

-

Injection Volume: 5 µL.[5]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5][6]

-

Scan Type: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions: Define specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard. For example:

-

Lanosterol: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Lanosterol-d7: Q1 (Precursor Ion + 7 Da) -> Q3 (Product Ion)

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the analyte concentration by comparing this ratio to a standard curve generated from samples with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Thermophysical Properties: Melting and Boiling Points

Deuterated compounds generally exhibit slightly higher melting and boiling points compared to their non-deuterated (protiated) counterparts.[8][9]

Causality and Application: This phenomenon is rooted in the "zero-point energy" of the carbon-deuterium (C-D) bond versus the carbon-hydrogen (C-H) bond. Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy, making it slightly shorter and stronger than a C-H bond.[3][4][10] This increased bond strength can lead to subtle changes in intermolecular forces, such as van der Waals interactions, requiring more thermal energy to overcome them during phase transitions. While these differences are often small for complex molecules like sterols, they are a fundamental physical distinction.

Data Presentation: Comparison of Lanosterol Properties

| Property | Lanosterol (Protiated) | Lanosterol (Deuterated) | Rationale for Difference |

| Chemical Formula | C₃₀H₅₀O[11] | C₃₀HₓDᵧO (x+y=50) | Isotopic substitution of H with D. |

| Molar Mass | ~426.72 g/mol [11][12] | > 426.72 g/mol | Each D adds ~1.006 Da. |

| Melting Point | 138-140 °C (411-413 K)[11] | Expected to be slightly higher | Stronger C-D bonds affect intermolecular forces.[9] |

| Solubility in Ethanol | ~0.25 mg/mL[13] | Expected to be very similar | Isotopic substitution has a minor effect on solubility.[14] |

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive method for determining the melting temperature and enthalpy of fusion of a pure compound.

-

Sample Preparation:

-

Accurately weigh approximately 2-5 mg of the deuterated cholesterol precursor into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature well above the melting point (e.g., 160°C).[15]

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

The enthalpy of fusion can be calculated by integrating the area of the melting peak.

-

Spectroscopic Fingerprints: IR and NMR Spectroscopy

The change in mass and nuclear spin between protium and deuterium creates significant and analytically useful differences in how these molecules interact with electromagnetic radiation.

Infrared (IR) Spectroscopy

Causality and Application: IR spectroscopy measures the vibrational frequencies of chemical bonds. The frequency of a bond's vibration is dependent on the masses of the atoms involved. Because deuterium is heavier than hydrogen, the C-D stretching vibration occurs at a significantly lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibration (around 2800-3000 cm⁻¹).[1][16] This provides an unambiguous diagnostic peak in the IR spectrum, confirming the successful incorporation of deuterium into the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Application: While ¹H NMR is used to determine the structure of organic molecules, the substitution with deuterium (a spin I=1 nucleus) renders those positions "silent" in a standard ¹H NMR spectrum.[17] This can be used to simplify complex spectra and assign specific proton signals. More powerfully, ²H NMR can be used directly. In membrane studies, the quadrupole splitting of the deuterium signal provides a direct measure of the molecular ordering and dynamics of the deuterated molecule within a lipid bilayer, offering insights into membrane fluidity and sterol-lipid interactions.[18][19]

Chromatographic Behavior: The Kinetic Isotope Effect

While deuterated standards are chosen for their chemical similarity to the analyte, their chromatographic behavior is not always identical. It is common to observe a slight separation between the deuterated and non-deuterated compounds, particularly in high-resolution liquid chromatography.[16]